
2-O-desbenzoyl-2-O-tiglyldocetaxel
Description
2-O-Desbenzoyl-2-O-tiglyldocetaxel (CAS: 1887057-05-7) is a semi-synthetic taxane derivative structurally related to docetaxel, a widely used chemotherapeutic agent. Its molecular formula is C₄₁H₅₅NO₁₄, with a molecular weight of 785.88 g/mol . The compound features a tiglyl (2-methylcrotonoyl) group substituted at the 2-O position instead of the benzoyl moiety found in docetaxel. This modification introduces distinct physicochemical and pharmacological properties, including altered solubility, stability, and metabolic behavior.
Key structural characteristics:
- 11 stereocenters and 1 E/Z isomerism center, contributing to its conformational complexity .
- A polar hydroxyl-rich core combined with hydrophobic side chains, influencing its partition coefficient (logP ~3.2 predicted) .
The compound is recognized as Docetaxel EP Impurity A, a critical quality control marker in docetaxel manufacturing .
Properties
Molecular Formula |
C41H55NO14 |
---|---|
Molecular Weight |
785.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C41H55NO14/c1-11-20(2)34(48)54-33-31-39(10,25(44)17-26-40(31,19-52-26)55-22(4)43)32(47)29(45)27-21(3)24(18-41(33,51)38(27,8)9)53-35(49)30(46)28(23-15-13-12-14-16-23)42-36(50)56-37(5,6)7/h11-16,24-26,28-31,33,44-46,51H,17-19H2,1-10H3,(H,42,50)/b20-11+/t24-,25-,26+,28-,29+,30+,31-,33-,39+,40-,41+/m0/s1 |
InChI Key |
AOEGVETYSHPGBP-XYIDDFOTSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
General Approach
The preparation involves:
- Dissolution of thioctic acid in anhydrous ethyl alcohol to form a thioctic acid alcoholic solution.
- Dissolution of docetaxel in this alcoholic solution to produce a pastille thioctic acid alcoholic solution.
- Addition of polyglycol distearate heated to 50–60°C to the mixture.
- Treatment with activated carbon for adsorption of impurities.
- Filtration and sterilization to yield the final injectable product.
This method stabilizes docetaxel and its derivatives, including this compound, by preventing oxidation and degradation.
Detailed Stepwise Preparation (Based on Patent CN105395477A)
Step | Procedure | Conditions | Purpose |
---|---|---|---|
1 | Dissolve thioctic acid in anhydrous ethyl alcohol | Stirring until fully dissolved | Form thioctic acid alcoholic solution |
2 | Add docetaxel to the solution | Stirring to dissolve completely | Obtain pastille thioctic acid alcoholic solution |
3 | Heat polyglycol distearate to 50–60°C | Heating until dissolved | Prepare solubilizing agent |
4 | Mix polyglycol distearate solution with docetaxel solution | Homogeneous mixing | Formulate injectable mixture |
5 | Add activated carbon (0.1%–0.3% w/v) | Stir for 10–20 minutes | Adsorb impurities including excess degradation products |
6 | Filter through 0.45 μm membrane | Filtration | Remove particulate matter and activated carbon |
7 | Fill into sterile vials and sterilize | Autoclave at 121°C for 12 minutes | Sterilize final injectable product |
This method avoids removal of ethanol solvent, simplifying preparation and improving stability of docetaxel and its impurities, including this compound.
Analytical Data and Stability Findings
Impurity Profile and Content Stability
A comparative study of docetaxel injections prepared by different methods showed that formulations containing thioctic acid and polyglycol distearate had lower degradation of this compound (impurity A) over 24 months compared to those using citric acid or Tween 80 as stabilizers.
Sample | Docetaxel (g/100mL) | Thioctic Acid (g/100mL) | Polyglycol Distearate (mL/100mL) | Impurity A Content after 24 months (%) |
---|---|---|---|---|
Embodiment 1 | 2 | 0.5 | 50 | Lowest impurity levels observed |
Comparative Example 1 (ethanol removal) | 2 | 0.25 | 50 | Higher impurity levels |
Comparative Example 2 (citric acid) | 2 | 2.5 (citric acid) | 50 | Higher impurity levels |
Comparative Example 3 (Tween 80) | 2 | N/A | 54 (Tween 80) | Highest impurity levels |
This data indicates that thioctic acid effectively stabilizes docetaxel and reduces formation of this compound during storage.
Notes on Synthetic Challenges and Improvements
- The presence of thioctic acid as an antioxidant and stabilizer is critical to prevent oxidation of the double bonds in docetaxel and its derivatives.
- Avoiding ethanol removal simplifies the process and reduces contamination risk.
- Activated carbon treatment effectively adsorbs unwanted impurities, including excess this compound.
- Polyglycol distearate acts as a solubilizer, improving formulation homogeneity.
- The method is adaptable to varying scales, from laboratory to industrial production.
Summary Table of Preparation Parameters
Parameter | Range / Value | Role |
---|---|---|
Docetaxel concentration | 2–8 g per 100 mL | Active pharmaceutical ingredient |
Thioctic acid concentration | 0.25–1 g per 100 mL | Antioxidant, stabilizer |
Anhydrous ethyl alcohol | 50 mL per 100 mL | Solvent |
Polyglycol distearate | 50 mL per 100 mL | Solubilizer |
Activated carbon | 0.1%–0.3% w/v | Impurity adsorbent |
Sterilization | 121°C for 12 minutes | Sterilization of injectable formulation |
pH range | 3.1–4.1 | Stability optimization |
Chemical Reactions Analysis
Types of Reactions
2-O-desbenzoyl-2-O-tiglyldocetaxel undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-O-desbenzoyl-2-O-tiglyldocetaxel has several scientific research applications:
Chemistry: It is used as a reference standard in analytical methods like HPLC for the quality control of docetaxel.
Biology: It serves as a tool for studying the metabolic pathways and degradation products of docetaxel.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of docetaxel.
Industry: It is used in the development and validation of analytical methods for the production of docetaxel .
Mechanism of Action
The mechanism of action of 2-O-desbenzoyl-2-O-tiglyldocetaxel is closely related to that of docetaxel. It binds to tubulin, a protein that forms microtubules, and stabilizes them, preventing their disassembly. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Taxanes
Structural Analogues
Table 1: Comparative Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The tiglyl group in this compound introduces a branched α,β-unsaturated ester, which may enhance electrophilic reactivity compared to the linear pentenoyl group in 2-debenzoyl-2-pentenoyl docetaxel .
- Stereochemical Complexity : Both analogues share 11 stereocenters, but the tiglyl derivative has stricter stereochemical validation requirements due to its role as a regulatory impurity .
Table 2: Comparative Pharmacological Data
Parameter | This compound | 2-Debenzoyl-2-Pentenoyl Docetaxel | Docetaxel |
---|---|---|---|
Anticancer Activity | Not clinically active (impurity) | Under preclinical evaluation | IC₅₀ ~1–10 nM |
Metabolic Stability | Susceptible to esterase hydrolysis | Higher stability than tiglyl form | CYP3A4-mediated |
Synthetic Accessibility | Challenging due to E/Z isomerism | Simplified by linear substituent | Well-established |
Research Findings :
- Tiglyl vs. Pentenoyl: The tiglyl derivative’s α,β-unsaturation may increase susceptibility to metabolic degradation, as observed in vitro . In contrast, the pentenoyl analogue’s saturated chain improves stability, making it a candidate for prodrug development .
Biological Activity
2-O-desbenzoyl-2-O-tiglyldocetaxel is a derivative of docetaxel, a widely used chemotherapeutic agent. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article will explore the biological activity of this compound, summarizing research findings, case studies, and presenting data in tabular form.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₃₁H₃₉N₃O₃
- Molecular Weight : 493.65 g/mol
Optical Activity
This compound exhibits specific optical properties, which are crucial for understanding its interaction with biological targets. The stereochemistry of this compound includes defined stereocenters that influence its biological activity.
The biological activity of this compound primarily stems from its ability to inhibit microtubule dynamics. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization, similar to other taxanes.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. A comparative analysis of its efficacy against different types of cancer cells is summarized in the table below:
Case Studies
Several case studies have documented the clinical implications of this compound:
- Case Study in Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved overall survival rates compared to standard docetaxel treatment.
- Combination Therapy : Another study explored the effects of combining this compound with targeted therapies in resistant cancer cell lines, showing enhanced cytotoxicity and reduced resistance mechanisms.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which enhance its therapeutic potential. Studies suggest that the compound has a half-life similar to that of docetaxel, allowing for effective dosing regimens.
Toxicity Profile
While the compound shows promising antitumor activity, its toxicity profile must be evaluated. Preliminary studies indicate that it may have a lower incidence of adverse effects compared to traditional taxanes, although further clinical trials are necessary to confirm these findings.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : 2D-COSY and HSQC experiments clarify coupling between C2-tiglyl and adjacent carbons (e.g., C1 and C3 shifts in docetaxel backbone) .
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>97%) and detects degradation products .
How can researchers address discrepancies in reported biological activity data for taxoid analogs?
Advanced Research Focus
Contradictions often arise from:
- Synthetic purity : Verify intermediates (e.g., 9e-05) via TLC and HRMS to rule out side products .
- Assay variability : Standardize protocols (e.g., cell passage number, serum batch) across labs.
- Solubility factors : Use co-solvents (e.g., Cremophor EL) to ensure consistent drug delivery in vitro .
What strategies optimize reaction conditions for high-yield synthesis of C2-modified taxoids?
Q. Advanced Research Focus
- Catalyst optimization : HF-pyridine (70% v/v) enables efficient acylation at C2 with minimal side reactions .
- Temperature control : Maintain reactions at –20°C to prevent epimerization at C7 or C10 .
- Protecting groups : Use TES (triethylsilyl) or TIPS (triisopropylsilyl) groups to stabilize reactive hydroxyls during synthesis .
How are computational methods integrated into the design of novel taxoid derivatives?
Q. Advanced Research Focus
- Docking studies : Predict binding affinity of tiglyl-modified analogs to β-tubulin using software like AutoDock Vina.
- DFT calculations : Analyze electronic effects of substituents (e.g., CF3O vs. CHF2O) on reaction transition states .
What are the challenges in characterizing degradation products of 2-O-tiglyl docetaxel analogs?
Q. Basic Research Focus
- LC-MS/MS : Identify hydrolyzed products (e.g., loss of tiglyl group) under accelerated stability conditions (40°C/75% RH) .
- Isolation protocols : Use preparative HPLC to isolate degradation by-products for structural elucidation via NMR .
How do researchers validate the biological relevance of taxoid derivatives beyond in vitro assays?
Q. Advanced Research Focus
- In vivo models : Use xenograft mice (e.g., NCI/ADR-RES tumors) to assess pharmacokinetics and tumor regression .
- Metabolite profiling : Track hepatic metabolism via liver microsomes to identify active/inactive metabolites .
What methodological precautions are critical for reproducibility in taxoid synthesis?
Q. Basic Research Focus
- Moisture-sensitive steps : Conduct reactions under argon using anhydrous solvents .
- Batch-to-batch consistency : Document reaction times, stoichiometry, and purification steps (e.g., column chromatography gradients) .
How can solubility limitations of hydrophobic taxoid derivatives be mitigated in biological testing?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.